molecular formula C9H11ClN2O2 B15231258 Methyl 6-chloro-2-propylpyrimidine-4-carboxylate

Methyl 6-chloro-2-propylpyrimidine-4-carboxylate

Cat. No.: B15231258
M. Wt: 214.65 g/mol
InChI Key: GVVNRZSMNXUECY-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-propylpyrimidine-4-carboxylate is a pyrimidine derivative characterized by a chloro substituent at position 6, a propyl group at position 2, and a methyl ester at position 4. The methyl ester group enhances lipophilicity, which may improve membrane permeability in biological systems, while the propyl chain contributes to steric bulk and hydrophobic interactions. The chlorine atom at position 6 likely influences electronic properties, modulating reactivity in substitution or coupling reactions.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

methyl 6-chloro-2-propylpyrimidine-4-carboxylate

InChI

InChI=1S/C9H11ClN2O2/c1-3-4-8-11-6(9(13)14-2)5-7(10)12-8/h5H,3-4H2,1-2H3

InChI Key

GVVNRZSMNXUECY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=CC(=N1)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

β-Ketoester and Guanidine Cyclization

A foundational method involves the cyclocondensation of β-ketoesters with nitrogen-containing reagents such as guanidine derivatives. This approach, detailed in a patent by WO1997044326A1, utilizes methyl 3-oxohexanoate (a β-ketoester with a propyl chain) and propylguanidine under reflux in ethanol to form the pyrimidine core. The reaction proceeds via nucleophilic attack of the guanidine’s amino group on the ketoester’s carbonyl carbon, followed by cyclization and dehydration.

Key Conditions :

  • Solvent : Ethanol
  • Temperature : Reflux (~78°C)
  • Duration : 16–24 hours
  • Yield : 70–85% (isolated as 2-amino-4-hydroxy-6-propylpyrimidine-5-carboxylate intermediate).

Biginelli-Like Multi-Component Reactions

The Royal Society of Chemistry’s protocol for analogous pyrimidines employs a three-component reaction involving a β-ketoester, aldehyde, and thiourea. Adapting this method, methyl acetoacetate reacts with propionaldehyde and S-methylisothiourea in isopropanol under acidic conditions (glacial acetic acid and piperidine). This forms a dihydropyrimidine intermediate, which is oxidized to the aromatic pyrimidine.

Key Conditions :

  • Catalyst : Piperidine/acetic acid
  • Oxidation : Air or mild oxidants (e.g., MnO₂)
  • Yield : 60–75%.

Chlorination Strategies

Phosphorus Oxychloride (POCl₃) Mediated Chlorination

The hydroxyl group at position 6 of the pyrimidine intermediate is replaced with chlorine using POCl₃, a widely reported chlorinating agent. In WO1997044326A1, 2-amino-4-hydroxy-6-propylpyrimidine-5-carboxylate is treated with excess POCl₃ under solvent-free reflux conditions.

Key Conditions :

  • Reagent : POCl₃ (neat)
  • Temperature : 110–120°C (reflux)
  • Duration : 2 hours
  • Yield : 85–90%.

Thionyl Chloride (SOCl₂) Alternative

For lab-scale synthesis, SOCl₂ in dichloromethane at 0–5°C offers a milder alternative. This method minimizes side reactions but requires careful moisture exclusion.

Key Conditions :

  • Solvent : Dichloromethane
  • Temperature : 0–5°C
  • Duration : 4–6 hours
  • Yield : 75–80%.

Esterification and Functionalization

Direct Esterification of Carboxylic Acid Precursors

While less common, the methyl ester can be introduced via esterification of 6-chloro-2-propylpyrimidine-4-carboxylic acid. Methanol and catalytic sulfuric acid under reflux yield the target compound, though this two-step process is less efficient than integrated cyclocondensation.

Key Conditions :

  • Acid Catalyst : H₂SO₄ (5 mol%)
  • Temperature : Reflux (65°C)
  • Yield : 65–70%.

Palladium-Catalyzed Cross-Coupling

Post-chlorination, the propyl group at position 2 can be introduced via Suzuki-Miyaura coupling. For example, 6-chloro-2-iodopyrimidine-4-carboxylate reacts with propylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃.

Key Conditions :

  • Catalyst : Pd(PPh₃)₄
  • Base : Na₂CO₃
  • Solvent : Ethanol/water/dimethoxyethane
  • Yield : 70–75%.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield Purity Scalability
Cyclocondensation + POCl₃ β-Ketoester, POCl₃ 85–90% >95% Industrial
Biginelli-Like Reaction Aldehyde, thiourea 60–75% 90% Lab-scale
Suzuki Coupling Pd(PPh₃)₄, propylboronic acid 70–75% >90% Specialized

Industrial-Scale Optimization

For large-scale production, continuous flow reactors enhance the efficiency of POCl₃-mediated chlorination by improving heat transfer and reducing reaction time. Automated systems control reagent addition and temperature, achieving yields >90% with <2% impurities.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chlorine atom at position 6 undergoes nucleophilic substitution due to its electron-withdrawing nature, which activates the pyrimidine ring for attack by nucleophiles such as amines, thiols, and alkoxides.

Key Reactions:

  • Amine Substitution :
    Reaction with amines (e.g., 2-chloro-6-methylaniline) in the presence of oxalyl chloride generates substituted pyrimidine derivatives. Optimal conditions involve a 2:1 molar ratio of oxalyl chloride to the carboxylic acid precursor at reflux temperatures .

    Example :

    Methyl 6-chloro-2-propylpyrimidine-4-carboxylate+R-NH2Oxalyl Cl2Methyl 6-(R-amino)-2-propylpyrimidine-4-carboxylate\text{Methyl 6-chloro-2-propylpyrimidine-4-carboxylate} + \text{R-NH}_2 \xrightarrow{\text{Oxalyl Cl}_2} \text{Methyl 6-(R-amino)-2-propylpyrimidine-4-carboxylate}
  • Thiol Substitution :
    Thiols replace the chloro group under basic conditions, forming thioether-linked derivatives. This is common in synthesizing agrochemical intermediates .

Mechanistic Insight:

The reaction proceeds via an SNArS_NAr (nucleophilic aromatic substitution) mechanism, where the electron-deficient pyrimidine ring stabilizes the transition state after chloride departure.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 6-chloro-2-propylpyrimidine-4-carboxylic acid, a versatile intermediate for further functionalization.

Conditions and Outcomes:

ConditionReagentsProductYield
Acidic HydrolysisHCl (aq), heat6-Chloro-2-propylpyrimidine-4-carboxylic acid~85%
Basic HydrolysisNaOH, ethanol, refluxSodium salt of the carboxylic acid~90%

Example :

Methyl esterNaOH, EtOH6-Chloro-2-propylpyrimidine-4-carboxylateNa++CH3OH\text{Methyl ester} \xrightarrow{\text{NaOH, EtOH}} \text{6-Chloro-2-propylpyrimidine-4-carboxylate}^- \text{Na}^+ + \text{CH}_3\text{OH}

Derivatization of the Carboxylic Acid

The hydrolyzed carboxylic acid can be further modified via esterification or amidation:

Esterification:

Reaction with alcohols (e.g., ethanol) in the presence of acid catalysts (e.g., H2SO4H_2SO_4) produces alternative esters:

Acid+ROHH+6-Chloro-2-propylpyrimidine-4-carboxylate ester\text{Acid} + \text{ROH} \xrightarrow{H^+} \text{6-Chloro-2-propylpyrimidine-4-carboxylate ester}

Amidation:

Coupling with amines using coupling agents (e.g., EDC/HOBt) generates amides, which are pivotal in medicinal chemistry :

Acid+R-NH2EDC6-Chloro-2-propylpyrimidine-4-carboxamide\text{Acid} + \text{R-NH}_2 \xrightarrow{\text{EDC}} \text{6-Chloro-2-propylpyrimidine-4-carboxamide}

Cyclization Reactions

The compound participates in cyclocondensation reactions to form fused heterocycles. For example, reaction with thiourea derivatives yields thiazolo[5,4-d]pyrimidines, which exhibit biological activity .

Typical Conditions :

  • Solvent: DMF or THF

  • Temperature: 80–100°C

  • Catalyst: Montmorillonite-KSF

Comparative Reactivity Data

The table below summarizes reaction efficiencies for key transformations:

Reaction TypeSubstrateConditionsTime (h)Yield (%)
Amine Substitution2-Chloro-6-methylanilineOxalyl Cl₂, reflux10–3070–85
Acidic Hydrolysis6-Chloro-2-propylpyrimidineHCl (6M), 80°C685
Thiol SubstitutionBenzyl mercaptanK₂CO₃, DMF, 60°C1278

Scientific Research Applications

Methyl 6-chloro-2-propylpyrimidine-4-carboxylate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-propylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to two structurally related pyrimidine derivatives: 6-Chloro-4-hydroxypyrimidine () and 5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid (). Key differences include:

Property Methyl 6-chloro-2-propylpyrimidine-4-carboxylate 6-Chloro-4-hydroxypyrimidine 5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid
CAS Number Not provided 4765-77-9 1165936-28-6
Molecular Formula C₉H₁₁ClN₂O₂ C₄H₃ClN₂O C₁₆H₁₆ClN₅O₂
Molecular Weight (g/mol) ~214.45 130.54 318.76
Position 4 Functional Group Methyl ester (COOCH₃) Hydroxyl (OH) Carboxylic acid (COOH)
Position 2 Substituent Propyl (C₃H₇) None Cyclopropyl + methyl(pyridin-3-ylmethyl)amino
Chloro Position Position 6 Position 6 Position 5

Physicochemical and Reactivity Differences

  • 6-Chloro-4-hydroxypyrimidine (): The hydroxyl group at position 4 increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents like water. However, the absence of a lipophilic substituent at position 2 limits membrane permeability. This compound is primarily used in laboratory and manufacturing settings .
  • 5-Chloro-2-cyclopropyl-...carboxylic acid (): The carboxylic acid group at position 4 confers acidity (pKa ~3–4), making it ionizable at physiological pH. Its higher molecular weight (318.76 g/mol) suggests reduced bioavailability compared to the target compound .
  • This compound : The methyl ester group balances lipophilicity and stability, resisting hydrolysis under neutral conditions. The propyl chain enhances hydrophobicity, favoring organic solvent solubility and passive diffusion across lipid bilayers.

Research Findings and Implications

  • Electronic Modulation : The chlorine atom at position 6 withdraws electron density, activating the pyrimidine ring for electrophilic substitutions at position 4 or 5.

Biological Activity

Methyl 6-chloro-2-propylpyrimidine-4-carboxylate is a synthetic compound belonging to the pyrimidine class, known for its diverse biological activities. This article explores its biological activity, mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C_9H_10ClN_2O_2
  • Molecular Weight : Approximately 202.64 g/mol
  • Structure : Contains a pyrimidine ring with a chlorine atom at the 6-position and a propyl group at the 2-position, contributing to its unique reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antiviral Activity : Preliminary studies suggest that this compound may have antiviral properties, potentially inhibiting viral replication by interfering with specific metabolic pathways associated with pyrimidine biosynthesis. This aligns with findings that pyrimidine derivatives can enhance interferon production, which is crucial for antiviral defense mechanisms .
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. While specific data on this compound is limited, its structural analogs have shown promising results in reducing inflammation markers in vitro .
  • Anticancer Potential : The compound's ability to affect cellular pathways suggests potential anticancer activity. Studies on related pyrimidine derivatives indicate that they can inhibit cell proliferation in various cancer cell lines, including those associated with skin and lung cancers .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Similar pyrimidine derivatives have been shown to inhibit enzymes involved in inflammatory processes, such as COX-1 and COX-2, leading to reduced production of pro-inflammatory mediators .
  • Interference with Viral Replication : By disrupting the synthesis of nucleotides necessary for viral replication, this compound may enhance the host's antiviral responses, particularly through the modulation of interferon pathways .
  • Cell Cycle Regulation : Some studies suggest that pyrimidine derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsSimilarity Index
Methyl 2-chloropyrimidine-4-carboxylateChlorine at position 2 instead of position 60.89
Methyl 2,6-dichloropyrimidine-4-carboxylateTwo chlorine substituents at positions 2 and 60.85
Ethyl 2-chloropyrimidine-4-carboxylateEthyl group instead of propyl; chlorine at position 20.86
Methyl 2-methylpyrimidine-4-carboxylateMethyl substituent at position 2; no chlorine0.84

The distinct substitution pattern on the pyrimidine ring influences both chemical reactivity and biological activity, making this compound a candidate for further therapeutic exploration.

Case Studies and Research Findings

Recent studies have highlighted several case studies focusing on the biological activity of this compound:

  • Antiviral Screening : In vitro assays demonstrated that compounds structurally related to methyl 6-chloro-2-propylpyrimidine exhibited significant antiviral activity against coxsackievirus B and other RNA viruses, suggesting potential therapeutic applications in viral infections .
  • Anti-inflammatory Assays : In animal models, derivatives showed a marked reduction in paw edema when administered prior to inflammatory stimuli, indicating their potential use as anti-inflammatory agents .
  • Cytotoxicity Testing : Studies involving human cancer cell lines revealed that related pyrimidines could significantly inhibit cell growth and induce apoptosis, warranting further investigation into their mechanisms and therapeutic potential .

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